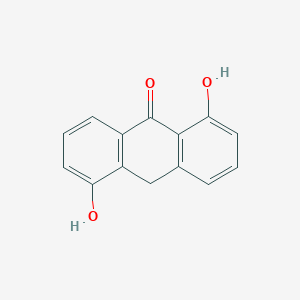
1,5-Dihydroxyanthrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common synthetic route involves the hydroxylation of anthraquinone derivatives. For instance, the hydroxylation of 1,5-dichloroanthraquinone using sodium hydroxide can yield 1,5-dihydroxy-10H-anthracen-9-one . The reaction typically requires elevated temperatures and a suitable solvent, such as ethanol or water .
Industrial Production Methods
In industrial settings, the production of 1,5-dihydroxy-10H-anthracen-9-one often involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques . The compound is then isolated through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers and esters
Scientific Research Applications
1,5-Dihydroxy-10H-anthracen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dihydroxy-10H-anthracen-9-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenases, which are involved in inflammatory processes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Cellular Effects: The compound has been shown to inhibit the growth of certain cell lines, making it a potential candidate for cancer research.
Comparison with Similar Compounds
1,5-Dihydroxy-10H-anthracen-9-one can be compared with other similar compounds in the anthraquinone family:
1,8-Dihydroxy-10H-anthracen-9-one:
1,3-Dihydroxy-10H-anthracen-9-one: This compound has applications in dye synthesis and exhibits similar chemical reactivity.
Uniqueness
1,5-Dihydroxy-10H-anthracen-9-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other anthraquinones .
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1,5-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-11-5-2-4-9-10(11)7-8-3-1-6-12(16)13(8)14(9)17/h1-6,15-16H,7H2 |
InChI Key |
MYYRAEQRSBLQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


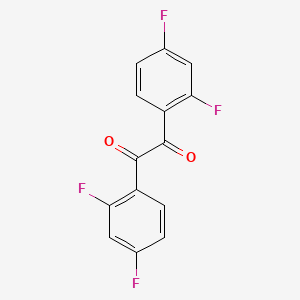
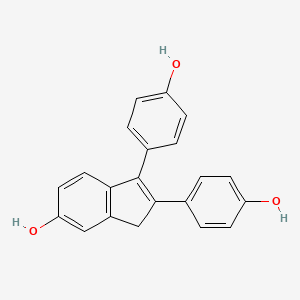
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)

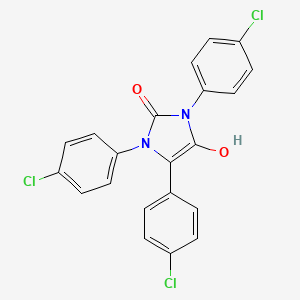

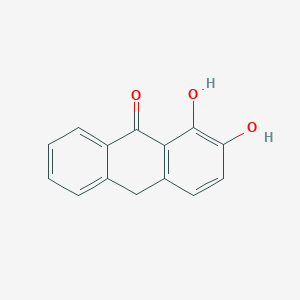
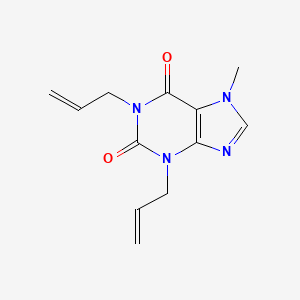
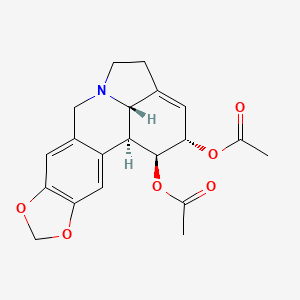
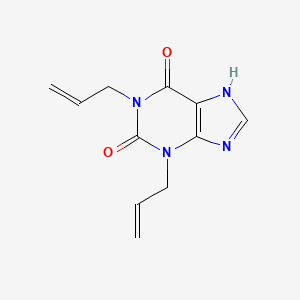
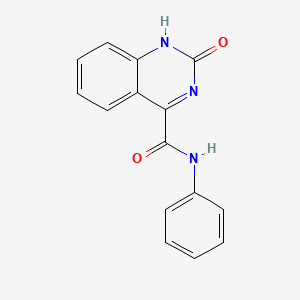
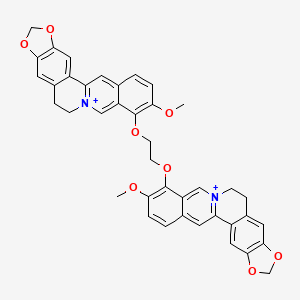
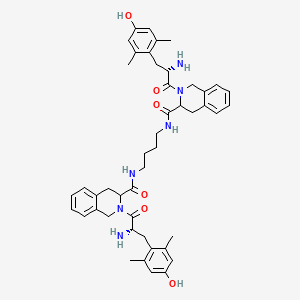
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
